molecular formula C10H13BrFNO2S B6312485 N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide CAS No. 1357625-94-5

N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide

Cat. No.: B6312485
CAS No.: 1357625-94-5
M. Wt: 310.19 g/mol
InChI Key: SRIDCASTJSOOHV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide is an organic compound that features a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide typically involves the reaction of 2-bromo-6-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-chloro-6-fluorobenzenesulfonamide
  • N-(tert-Butyl)-2-bromo-4-fluorobenzenesulfonamide
  • N-(tert-Butyl)-2-bromo-6-chlorobenzenesulfonamide

Uniqueness

N-(tert-Butyl)-2-bromo-6-fluorobenzenesulfonamide is unique due to the specific combination of substituents on the benzenesulfonamide structure. The presence of both bromine and fluorine atoms provides distinct reactivity and properties compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-bromo-N-tert-butyl-6-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-7(11)5-4-6-8(9)12/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDCASTJSOOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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